molecular formula C20H24N4O2S B12247398 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B12247398
M. Wt: 384.5 g/mol
InChI Key: XBHHEQPHPQRAGW-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone is a heterocyclic compound featuring:

  • A 3,4-dihydroquinoline moiety linked via an ethanone group.
  • A pyrimidine ring substituted with a methyl group at position 4 and a morpholin-4-yl group at position 4.
  • A sulfanyl (S) bridge connecting the ethanone and pyrimidine units.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C20H24N4O2S/c1-15-13-18(23-9-11-26-12-10-23)22-20(21-15)27-14-19(25)24-8-4-6-16-5-2-3-7-17(16)24/h2-3,5,7,13H,4,6,8-12,14H2,1H3

InChI Key

XBHHEQPHPQRAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2CCCC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with the tetrahydroquinoline moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight logP/LogD Notable Features Reference
Target Compound Dihydroquinoline + pyrimidine 4-Methyl, 6-morpholin-4-yl (pyrimidine); sulfanyl-ethanone linker ~449.5* (estimated) ~3.5–4.0 (estimated) Morpholine enhances solubility; sulfanyl linker may improve binding N/A
2-{[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone Pyrimidine + morpholine 4-Methyl, 6-trifluoromethyl (pyrimidine) 359.34 ~3.8 (predicted) Trifluoromethyl increases lipophilicity and metabolic stability
(3-{[(4-{2-(3,4-Dimethoxyphenyl)ethylamino}-6-methylpyrimidin-2-yl)sulfanyl]methyl}phenyl)(morpholin-4-yl)methanone Pyrimidine + morpholine Dimethoxyphenylethylamino, methyl (pyrimidine); sulfanyl-methylphenyl linker 522.67 3.5355 Extended substituents enhance receptor interaction; higher molecular weight
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Dihydropyrimidinone 4-Fluorophenyl, methyl; sulfanylidene group 264.32 N/A Sulfanylidene (C=S) enhances antifungal/antibacterial activity
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Dihydroquinoline + chromenopyrimidine Chromeno[2,3-d]pyrimidine fused ring 479.6 6.4 (XLogP3) Fused ring system increases rigidity and π-π stacking potential

*Estimated based on analogous structures.

Key Differences in Substituent Effects

  • Morpholinyl vs. CF₃-substituted analogs are often resistant to oxidative metabolism, extending half-life .
  • Sulfanyl vs. Sulfanylidene (C=S): The sulfanyl (S) linker in the target compound may facilitate disulfide bond formation or metal chelation, while sulfanylidene (C=S) in dihydropyrimidinones (e.g., ) is associated with enhanced antimicrobial activity due to thione reactivity .
  • Fused Ring Systems: The chromenopyrimidine derivative has a larger conjugated system (XLogP3 = 6.4), which may improve DNA intercalation but reduce solubility.

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structural components suggest possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure

The compound features a dihydroquinoline moiety linked to a pyrimidine derivative through a sulfanyl group. This unique structure may contribute to its biological activity by facilitating interactions with specific enzymes or receptors.

Biological Activity Overview

Research indicates that derivatives of quinoline and pyrimidine possess significant pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The specific compound under review has been studied for its potential anticancer effects and interactions with cellular pathways.

Anticancer Activity

Recent studies have demonstrated that similar compounds exhibit antiproliferative effects against various cancer cell lines. For instance, tetrahydroquinoline derivatives have shown low micromolar inhibition in cancer cells, suggesting that modifications to the quinoline structure can enhance biological efficacy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ADU145 (Prostate)5.0Inhibition of cell cycle progression
Compound BMCF7 (Breast)7.5Induction of apoptosis
Compound CH460 (Lung)6.0Modulation of signaling pathways

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The presence of the morpholine group may enhance the compound's ability to induce programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : Interaction with cellular signaling pathways could lead to altered gene expression profiles associated with tumor growth.

Case Studies

In one study, the synthesis and biological evaluation of related tetrahydroquinolines revealed promising anticancer properties. Specifically, compounds with similar structural motifs were tested against multiple cancer types, demonstrating significant antiproliferative activity in vitro .

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